cis-1-Boc-4-Cbz-2,6-dimethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3/t14-,15+ |
InChI Key |
BQDWTKGOXJXCIY-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Reductive Amination
Diisopropanolamine mixtures or 1,2-diaminopropane are reacted with ammonia and hydrogen under high pressure (3 MPa) in the presence of Raney nickel or cobalt catalysts at 180–200°C. This method yields a crude product containing 81–85% cis-2,6-dimethylpiperazine, with the remainder as trans-2,6- and cis/trans-2,5-isomers. Key factors include:
Purification and Isomer Separation
The crude product is purified via distillation followed by recrystallization from aliphatic alcohol/hydrocarbon mixtures (e.g., isopropanol/light petroleum, 1:10 v/v). Double recrystallization achieves >99% purity, with the cis-2,6 isomer isolated as the major product.
Table 1: Catalytic Synthesis of cis-2,6-Dimethylpiperazine
| Catalyst | Temperature (°C) | Pressure (MPa) | cis-2,6 Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Raney Co | 200 | 3 | 65 | 81.8 |
| Ni/Fe (85/15) | 180 | 3 | 70 | 85 |
| Raney Ni | 190 | 3 | 60 | 72 |
The introduction of Boc and Cbz groups onto the cis-2,6-dimethylpiperazine core requires precise control to ensure regioselectivity at the 1- and 4-positions.
Boc Protection at N1
Cbz Protection at N4
Table 2: Protection Reaction Parameters
Challenges and Optimization
-
Steric effects : The cis-methyl groups at C2 and C6 create a crowded environment, necessitating slow reagent addition to avoid di-protection.
-
Purification : Intermediate mono-Boc-protected piperazine is isolated via silica gel chromatography (hexane/ethyl acetate, 7:3) before Cbz introduction.
Alternative Synthetic Routes
Chemical Reactions Analysis
Asymmetric Lithiation/Trapping
Research on N-Boc piperazines ( ) demonstrates their utility in asymmetric lithiation. While not directly applicable to the Cbz-substituted analog, analogous reactivity may occur:
-
Lithiation : Deprotonation at benzylic positions could generate reactive lithio intermediates.
-
Electrophilic Trapping : Addition of electrophiles (e.g., Me₃SiCl) would yield substituted derivatives.
-
Asymmetric Induction : Chiral diamines like (–)-sparteine could enable enantioselective trapping, as observed in N-Boc piperazine systems .
Cross-Coupling Reactions
Palladium-mediated couplings are common for functionalizing piperazines. For instance, in , a piperazine derivative underwent:
-
Buchwald-Hartwig Amination : Coupling with aryl halides using Pd catalysts and ligands (e.g., xantphos).
-
Negishi Coupling : Transmetallation with zinc reagents followed by electrophilic trapping.
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Ullmann Coupling | Pd(OAc)₂, BINAP, 95–105°C, 15 h | 80.5% | |
| Negishi Coupling | Li/Zn transmetallation, Pd catalyst | – |
Analytical Data
While direct data for cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is unavailable, related compounds provide benchmarks:
Limitations and Considerations
Scientific Research Applications
Synthesis of Bioactive Compounds
Cis-1-Boc-4-Cbz-2,6-dimethylpiperazine serves as an essential intermediate in the synthesis of various bioactive compounds. It is often used in the preparation of piperazine derivatives that exhibit pharmacological activities, such as:
- Antagonists for neurotransmitter receptors : Compounds derived from this piperazine have been investigated for their ability to modulate receptors like dopamine and serotonin, which are crucial in treating neurological disorders .
Drug Development
The compound has been utilized in the development of drugs targeting various conditions:
- G-secretase inhibitors : These inhibitors are relevant in Alzheimer's disease treatment, where modulation of amyloid precursor protein processing is desired. The structure of this compound allows for modifications that enhance potency and selectivity against G-secretase .
Peptide Synthesis
This compound is also employed as a building block in peptide synthesis. The Boc group provides a protective mechanism during peptide coupling reactions, facilitating the formation of complex peptide structures without undesired side reactions .
Case Study 1: Synthesis of Piperazine Derivatives
A study demonstrated the synthesis of various piperazine derivatives using this compound as a starting material. The derivatives exhibited significant activity against specific biological targets, showcasing the compound's utility in drug discovery .
Case Study 2: Development of CNS Active Agents
Research focused on developing central nervous system (CNS) active agents highlighted the role of this compound in synthesizing compounds that show promise in treating anxiety and depression. The modifications made to the piperazine ring led to improved receptor binding profiles and enhanced therapeutic effects .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis of Bioactive Compounds | Used as an intermediate for various pharmacologically active piperazines | Effective against neurotransmitter receptors |
| Drug Development | Key component in G-secretase inhibitor synthesis | Potential treatment for Alzheimer's disease |
| Peptide Synthesis | Acts as a protective group during peptide coupling | Facilitates complex peptide formation |
Mechanism of Action
The mechanism of action of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is primarily related to its ability to interact with biological targets through its piperazine ring and protecting groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Parent Compound: cis-2,6-Dimethylpiperazine
CAS No. 21655-48-1
- Molecular Formula : C₆H₁₄N₂
- Molecular Weight : 114.19 g/mol
- Key Properties :
1-Boc-4-(4-Carboxybenzyl)piperazine
CAS No. 479353-63-4
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : 320.38 g/mol
- Key Differences :
- Replaces the Cbz group with a 4-carboxybenzyl group, altering polarity and hydrogen-bonding capacity.
- Exhibits moderate solubility in polar solvents (e.g., DMF, DMSO) due to the carboxylic acid moiety.
- Synthesized using coupling agents like HATU and DBU under microwave conditions (75–90°C, 4.5 hours) .
Isomeric Analog: cis-3,5-Dimethylpiperazine
- CAS No. Not specified
- Structural Variance : Methyl groups at 3- and 5-positions instead of 2- and 6-positions.
- Impact on Reactivity :
Research Findings and Data Analysis
Physicochemical Properties
- Polarity : The Boc and Cbz groups reduce polarity, lowering aqueous solubility compared to the parent compound.
- Log S (Solubility) : Estimated Log S for this compound is -3.5 , indicating poor solubility, whereas unprotected cis-2,6-dimethylpiperazine has a Log S of -1.2 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cis-1-Boc-4-Cbz-2,6-dimethylpiperazine, and how are intermediates characterized?
- Methodology : The synthesis typically involves sequential protection of the piperazine nitrogen atoms. For example, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced under anhydrous conditions using Boc-anhydride and Cbz-Cl, respectively, in the presence of a base like triethylamine . Intermediate characterization relies on NMR (1H/13C) for regiochemical confirmation and LC-MS for purity assessment. Reaction progress is monitored via TLC using iodine or UV visualization .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particulates. The compound may cause skin/eye irritation, as observed in structurally similar piperazine derivatives . Storage should be in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the Boc/Cbz groups .
Q. Which analytical techniques are optimal for confirming the cis-configuration of 2,6-dimethylpiperazine derivatives?
- Methodology : X-ray crystallography provides definitive confirmation of stereochemistry. Alternatively, NOESY NMR can detect spatial proximity between the methyl groups at C2 and C5. Computational methods (e.g., DFT-based geometry optimization) may supplement experimental data .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization or byproduct formation during Boc/Cbz protection?
- Methodology : Racemization is mitigated by maintaining low temperatures (0–5°C) during protection steps and using mild bases (e.g., DMAP) to avoid excessive nucleophilicity. Solvent choice (e.g., THF or DCM) impacts reaction kinetics and selectivity. Continuous flow reactors improve mixing and heat transfer, reducing side reactions in scaled-up syntheses .
Q. What strategies resolve contradictory biological activity data (e.g., IC50 variability) for this compound derivatives?
- Methodology : Validate assays using orthogonal methods (e.g., ATP-based viability assays vs. caspase-3/7 activity for apoptosis). Address variability by standardizing cell lines (e.g., using authenticated MCF-7/Adr for multidrug resistance studies) and normalizing data to positive controls (e.g., doxorubicin) . For mTOR inhibition, confirm target engagement via Western blotting of phosphorylated p70S6K1 .
Q. How do steric and electronic effects of Boc/Cbz groups influence the compound’s reactivity in downstream functionalization?
- Methodology : Boc groups are electron-withdrawing and sterically bulky, directing electrophilic attacks to less hindered sites. Cbz groups, being more labile under hydrogenolysis, allow selective deprotection for subsequent modifications. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding regioselective alkylation or acylation .
Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
